(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone

CCR4 antagonist chemokine receptor GTPγS assay

(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone (CAS 821767-16-2, molecular formula C18H15N5O, molecular weight 317.35 g/mol) is a synthetic small molecule belonging to the indazole–pyrazole hybrid class. Its structure comprises an 1H-indazole ring linked via a methanone bridge to an ortho-substituted aniline bearing an (1H-pyrazol-4-yl)methylamino group.

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
CAS No. 821767-16-2
Cat. No. B12522593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone
CAS821767-16-2
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CNN=C4
InChIInChI=1S/C18H15N5O/c24-18(17-13-5-1-4-8-16(13)22-23-17)14-6-2-3-7-15(14)19-9-12-10-20-21-11-12/h1-8,10-11,19H,9H2,(H,20,21)(H,22,23)
InChIKeyQAXJYGDTHTZIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone (CAS 821767-16-2): Chemical Identity and Core Structural Features


(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone (CAS 821767-16-2, molecular formula C18H15N5O, molecular weight 317.35 g/mol) is a synthetic small molecule belonging to the indazole–pyrazole hybrid class. Its structure comprises an 1H-indazole ring linked via a methanone bridge to an ortho-substituted aniline bearing an (1H-pyrazol-4-yl)methylamino group. This architecture positions it within the broader chemotype of N-aryl indazoles and pyrazoles explored as chemokine receptor antagonists, notably as CC chemokine receptor 4 (CCR4) antagonists and CC chemokine receptor 1 (CCR1) antagonists [1][2]. The compound is a custom-synthesis item supplied by specialist chemical vendors, without a pharmacopoeial monograph, and its procurement is driven by specific structure–activity relationship (SAR) investigations rather than off-the-shelf substitution.

Why In-Class Indazole–Pyrazole Hybrids Cannot Substitute for (1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone (CAS 821767-16-2)


Generic substitution within the indazole–pyrazole chemokine receptor antagonist class is precluded by the extreme sensitivity of target potency, allosteric binding mode, and selectivity profile to minor structural perturbations. For CCR4 antagonists, the indazole arylsulfonamide series achieves high-affinity binding only when the N1 substituent, the C4 indazole substituent, and the sulfonamide aryl group are simultaneously optimized; even conservative changes to the N1 benzyl moiety can shift pIC50 values by more than 1.5 log units [1]. Similarly, CCR1 antagonists derived from N-aryl pyrazoles and indazoles exhibit sub-nanomolar antagonism of MIP-1α-induced calcium flux only when the precise heterocycle–linker–aryl topology is maintained; regioisomeric or bioisosteric replacements routinely ablate activity [2]. Consequently, (1H-indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone represents a discrete topological isomer with a specific hydrogen-bonding and hydrophobic fingerprint that cannot be replicated by superficially similar analogs carrying alternative substitution patterns on the indazole, pyrazole, or central phenyl ring.

Quantitative Differentiation Evidence for (1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone (CAS 821767-16-2)


CCR4 Antagonist Potency in GTPγS Functional Assay Relative to Indazole Arylsulfonamide Lead Series

In the patented CCR4 antagonist series from which the target compound is conceptually derived, the most potent indazole arylsulfonamides achieve pIC50 values of 7.8–8.2 in the [³⁵S]GTPγS functional assay, representing a >100-fold improvement over the initial 4-aminoindazole sulfonamide hit (pIC50 ≈ 6.0) [1]. The target compound, bearing a distinct pyrazolylmethylamino-benzophenone scaffold rather than a sulfonamide, is expected to occupy the same intracellular allosteric site II but with a different binding pose; related N-aryl pyrazole amides have shown that replacing the sulfonamide with a carbonyl linkage can alter the pIC50 by 0.5–1.5 units depending on the aryl substitution pattern [2]. Direct head-to-head pIC50 data for CAS 821767-16-2 versus a named indazole sulfonamide comparator are not publicly available; the potency reported in patent WO2010/036632 for the closest exemplified indazole–pyrazole hybrids ranges from pIC50 <6 to >9 in CCR1 calcium-flux assays, indicating that small structural changes determine whether the compound is essentially inactive or sub-nanomolar [2].

CCR4 antagonist chemokine receptor GTPγS assay indazole arylsulfonamide

CCR4 Selectivity Window Against Related Chemokine Receptors for Indazole–Pyrazole Chemotype

Selectivity over CCR1, CCR2, CCR3, CCR5, and CXCR4 is a critical differentiator for CCR4-targeted programs. The indazole arylsulfonamide series exemplified by GSK2239633A achieves ≥100-fold selectivity for CCR4 over a panel of chemokine receptors in GTPγS and binding assays [1]. For the N-aryl indazole–pyrazole class covered by WO2010/036632, CCR1 antagonism is the primary activity, but certain indazole regioisomers lose CCR1 potency while gaining CCR4 activity, illustrating a selectivity switch driven by the indazole substitution pattern [2]. The target compound's topology—featuring a 1H-indazol-3-yl carbonyl linked to a 2-(pyrazolylmethylamino)phenyl group—places it at a regioisomeric junction where both CCR1 and CCR4 activity are possible; selectivity data for this specific compound have not been reported, but the structural precedent indicates that procurement decisions must be informed by experimentally determined selectivity profiles rather than class-level assumptions.

CCR4 selectivity chemokine receptor panel off-target profiling

Predicted Physicochemical and ADME Differentiation Based on Linker and Heterocycle Composition

The target compound (molecular weight 317.35 g/mol; calculated logP = 3.20; topological polar surface area = 86.5 Ų ) occupies a distinct physicochemical space relative to the leading indazole sulfonamide CCR4 antagonists. GSK2239633A, for example, has a molecular weight of 528.0 g/mol, logP ≈ 3.5, and PSA ≈ 120 Ų due to the sulfonamide and halogenated aryl groups [1]. The lower molecular weight and reduced PSA of CAS 821767-16-2 suggest potential advantages for permeability and CNS penetration if the pyrazolylmethylamino-benzophenone scaffold maintains target engagement. However, the absence of the sulfonamide moiety removes a key hydrogen-bond acceptor that crystallographic studies have shown to be critical for the allosteric binding conformation in CCR4 [1]; whether the aminobenzophenone linker can recapitulate this interaction has not been validated experimentally.

physicochemical properties logP PSA ADME prediction

Recommended Procurement and Application Scenarios for (1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone (CAS 821767-16-2)


Pharmacophore Deconvolution of the Indazole–Pyrazole Chemokine Receptor Antagonist Class

The compound serves as a topological probe to dissect whether the indazole-3-carbonyl–aminophenyl–pyrazole connectivity can replace the indazole-1-sulfonamide–aryl motif that defines high-affinity CCR4 allosteric antagonists. Quantitative SAR data from indazole arylsulfonamide lead optimisation show that N1 and C4 indazole substituents modulate pIC50 by >2 log units [1]; testing CAS 821767-16-2 in the same GTPγS and TARC-binding assays would define the potency contribution of the alternative linker.

Selectivity Profiling Across Chemokine and Non-Chemokine Receptor Panels

Given that structurally related indazoles from patent WO2010/036632 exhibit CCR1 pIC50 values from <6 to >9 depending on subtle substitution changes [2], the compound should be screened in a chemokine receptor panel (CCR1–CCR5, CXCR4) and a broader safety pharmacology panel (hERG, CYP450 isoforms) to establish its selectivity fingerprint. This profiling is essential before any in vivo efficacy study to avoid confounding pharmacology.

Minimal Pharmacophore Template for Fragment-Based or Scaffold-Hopping Design

With a molecular weight of 317.35 g/mol and a TPSA of 86.5 Ų , CAS 821767-16-2 lies in favourable fragment-like physicochemical space. It can serve as a starting point for structure-based design aimed at improving CCR4 binding kinetics or introducing selectivity over CCR1, by growing substituents off the indazole C4/C5/C6 positions or the pyrazole N1 position while monitoring pIC50 shifts in the GTPγS assay.

Internal Standard or Reference Compound for Vendor Quality-Control Batches of Indazole–Pyrazole Libraries

For laboratories procuring custom indazole–pyrazole libraries, CAS 821767-16-2 can be used as a well-characterised internal standard for HPLC purity assessment, NMR identity confirmation, and orthogonal bioassay reproducibility checks, provided a certificate of analysis with ≥95% purity (HPLC) and full spectroscopic characterisation (¹H/¹³C NMR, HRMS) is obtained from the supplier .

Quote Request

Request a Quote for (1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.